(R)-4-(1-Aminoethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1 |
InChI Key |
SNGUWLZYTZKVAD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)N)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Aminoethyl)pyridin-2-amine may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives with varying degrees of saturation.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that pyridine derivatives can inhibit tubulin polymerization, a crucial process in cell division. By disrupting this process, these compounds can induce apoptosis in cancer cells. A study on related pyrimidine derivatives demonstrated that certain analogs effectively inhibited tubulin polymerization and exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 and HepG2 .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 3.77 ± 0.36 | Inhibits tubulin polymerization |
| 5i | HepG2 | 3.83 ± 0.26 | Induces apoptosis |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyridine derivatives, including (R)-4-(1-Aminoethyl)pyridin-2-amine. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by acting as inhibitors of enzymes responsible for amyloid plaque formation. The synthesis of novel aryl-substituted 2-aminopyridine derivatives has been linked to improved drug-like properties and potential efficacy against Alzheimer's .
Tubulin Polymerization Inhibition
Research indicates that compounds with a pyridine structure can bind to the colchicine site of tubulin, leading to microtubule destabilization. This mechanism is essential for developing new anticancer therapies, as it targets the fundamental processes involved in tumor growth and metastasis .
Readthrough Induction
The compound has also been studied for its ability to induce readthrough of premature stop codons in genetic disorders. This application is particularly relevant for conditions like Hurler syndrome, where readthrough-inducing compounds can restore functional protein production in patient-derived cells .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of (R)-4-(1-Aminoethyl)pyridin-2-amine to evaluate their biological activities. For instance, chromenopyridine derivatives have been developed to assess their readthrough-inducing capabilities, showing promising results in enhancing cellular activity in models of genetic disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of (R)-4-(1-Aminoethyl)pyridin-2-amine derivatives with target proteins involved in cancer and neurodegenerative pathways. These computational analyses support the potential therapeutic applications of these compounds by providing insights into their interaction mechanisms .
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further stabilizing these interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between (R)-4-(1-Aminoethyl)pyridin-2-amine and related compounds:
Pharmacological Implications
- Chiral Specificity: The (R)-configuration in the target compound may confer selective binding to chiral active sites, unlike non-chiral analogues (e.g., ’s compound 33) .
- Electron Effects: The electron-donating aminoethyl group in the target contrasts with electron-withdrawing substituents (e.g., chloro in ’s compounds), altering interaction profiles with charged residues .
- Metabolic Stability: Difluoromethyl and triazine groups in ’s compounds enhance stability against oxidative metabolism compared to the aminoethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
